7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C17H14O4 . It has a molecular weight of 282.29 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is 1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 213-214 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is involved in various synthesis processes due to its unique structure, serving as a precursor or intermediate for more complex chemical compounds. A notable example is its utilization in the synthesis of ortho-hydroxyformylchromones, which are key synthons for constructing linear and angular hetarenochromones. The synthesis of such compounds often employs the Duff reaction, a method for formylating phenols, although this process encounters some difficulties due to the passive behavior of position 6 in 7-hydroxychromones. An innovative approach involves using 8-substituted derivatives and hexamethylenetetramine under reflux conditions, demonstrating the compound's role in the development of complex chromone structures (Shokol, Gorbulenko, & Khilya, 2018).
Biological Screening and Potential Applications
Further research explores the biological activity of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one derivatives. For instance, studies on the synthesis of chromenone derivatives and their subsequent screening for cytotoxic and antimicrobial activities highlight the potential of these compounds in developing new therapeutic agents. Compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one have shown varying degrees of cytotoxic and bactericidal activity, indicating the compound's utility in creating biologically active molecules (Khan et al., 2003).
Advanced Material Synthesis
Moreover, the compound's framework is instrumental in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are crucial in the development of photochromic materials. These syntheses reveal the compound's versatility and its role in creating materials with significant applications in technology and natural product synthesis (Rawat, Prutyanov, & Wulff, 2006).
Antioxidant Activity
Research into the antioxidant properties of chromenone derivatives further exemplifies the broad applicability of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one. Studies focusing on the synthesis of new chromeno-carbamodithioate derivatives and their evaluation for antioxidant activity and molecular docking suggest these compounds' potential in oxidative stress management and as leads for therapeutic development (Bandari et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQUYMOXKTAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one |
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